1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Description
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is a chlorinated acetophenone derivative characterized by a 2-chloro substituent and a 4-(4-chlorophenoxy)phenyl group. Key physical properties include a density of 1.304 g/cm³, melting point of 54–56°C, boiling point of 369.2°C, and a flash point of 146.5°C . The compound is registered under CAS 119851-28-4 and is listed in the European Chemicals Agency (ECHA) database, indicating its industrial relevance .
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJIVUVQRVLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350372 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119851-28-4 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119851-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups onto aromatic rings. For this compound, the reaction typically employs 3,4'-dichlorodiphenyl ether as the starting material.
Procedure :
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3,4'-Dichlorodiphenyl ether is dissolved in anhydrous dichloromethane (DCM).
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Acetyl chloride is added dropwise under nitrogen atmosphere.
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Anhydrous aluminum chloride (AlCl₃) is introduced as a Lewis catalyst.
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The mixture is stirred at room temperature for 12–24 hours.
Key Reaction :
Optimization Insights :
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Catalyst Loading : A 1:1 molar ratio of AlCl₃ to substrate ensures maximal electrophilic activation.
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Solvent Choice : Polar aprotic solvents like DCM enhance reaction rates by stabilizing intermediates.
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Yield : 70–80% after purification via column chromatography (silica gel, hexane/ethyl acetate).
Limitations :
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Requires electron-rich aromatic substrates for effective acylation.
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Post-reaction quench (e.g., ice-water) generates acidic waste, necessitating careful disposal.
Ullmann Coupling Approach
This method constructs the chlorophenoxy moiety via copper-catalyzed coupling, followed by acetylation.
Procedure :
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2-Chloro-4-iodophenol and 4-chlorophenylboronic acid undergo Ullmann coupling using CuI as a catalyst in dimethylformamide (DMF) at 120°C.
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The resulting 3,4'-dichlorodiphenyl ether is acetylated via Friedel-Crafts (as in Section 2.1).
Key Reaction :
Advantages :
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Enables modular synthesis of asymmetrical diaryl ethers.
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Compatible with diverse boronic acids for structural variants.
Challenges :
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High temperatures (120°C) prolong reaction times (24–48 hours).
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Moderate yields (60–70%) due to competing side reactions.
Alternative Methods
Nucleophilic Aromatic Substitution
This route exploits the reactivity of chlorinated acetophenones with phenoxide nucleophiles.
Procedure :
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2,4-Dichloroacetophenone is treated with 4-chlorophenol in the presence of potassium carbonate (K₂CO₃).
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The reaction proceeds in refluxing acetone for 8–12 hours.
Key Reaction :
Optimization :
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Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis.
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Solvent : Acetone enhances solubility of phenolic intermediates.
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Yield : 65–75% after recrystallization from ethanol.
Recent Advances in Synthesis
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and improving yields.
Procedure :
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A mixture of 3,4'-dichlorodiphenyl ether and acetyl chloride is irradiated at 100°C for 15 minutes.
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AlCl₃ is used catalytically (0.5 equivalents).
Results :
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Yield : 85–90%.
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Time : 15 minutes vs. 24 hours for conventional methods.
Mechanistic Insight :
Microwaves enhance dipole polarization, facilitating faster electrophilic attack.
Green Chemistry Approaches
Ionic Liquid Catalysis :
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Reagent : [Bmim]Br (1-butyl-3-methylimidazolium bromide) acts as both solvent and catalyst.
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Conditions : Room temperature, solvent-free.
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Yield : 80–85% with high regioselectivity.
Advantages :
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Recyclable catalyst (up to 5 cycles without significant loss).
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Eliminates volatile organic solvents.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 25°C, 24h | 70–80% | One-step, scalable | Acidic waste, requires activated ring |
| Ullmann Coupling | CuI, DMF, 120°C, 48h | 60–70% | Modular diaryl ether synthesis | High temperature, long reaction time |
| Nucleophilic Substitution | K₂CO₃, acetone, reflux, 12h | 65–75% | Mild conditions, avoids AlCl₃ | Limited to activated chlorides |
| Microwave-Assisted | AlCl₃, 100°C, 15min | 85–90% | Rapid, high yield | Specialized equipment required |
| Ionic Liquid Catalysis | [Bmim]Br, rt, 6h | 80–85% | Solvent-free, recyclable catalyst | Higher cost of ionic liquids |
Chemical Reactions Analysis
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H10Cl2O2
- Molecular Weight : 281.13 g/mol
- CAS Number : 119851-28-4
The compound features a chlorinated phenyl ring and an ethanone functional group, which contributes to its reactivity and utility in synthetic chemistry.
Agrochemical Synthesis
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is primarily utilized as an intermediate in the production of difenoconazole, a broad-spectrum fungicide. Difenoconazole operates by inhibiting the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi, ultimately leading to cell death. This mechanism is vital for controlling a variety of plant diseases caused by pathogenic fungi.
Organic Synthesis
The compound serves as a valuable precursor in organic synthesis. It can undergo various chemical reactions such as:
- Nucleophilic Substitution : Due to the presence of chlorine atoms, it can participate in substitution reactions to form different derivatives.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield various products depending on the reaction conditions.
- Hydrolysis : In the presence of water and acidic or basic conditions, it can hydrolyze to form corresponding phenols and acids .
Research is ongoing to explore the potential biological activities of this compound. Its structural similarity to chalcones has led to investigations into its effects on biological systems, including potential inhibitory actions on enzymes such as monoamine oxidase (MAO) . These studies highlight the compound's potential beyond agrochemical applications.
Preparation Methods
The synthesis of this compound typically involves the reaction of 3,4’-dichlorodiphenyl ether with acetyl chloride. This method allows for the introduction of the acetyl group while maintaining the chlorinated aromatic system crucial for its biological activity.
Case Studies and Research Findings
Recent studies have highlighted innovative approaches for utilizing this compound:
- The use of ionic liquids ([BMPy]Br3 and [Bmim]Br3) has been explored for selective α-monobromination of this compound. This method offers high selectivity under mild conditions, enhancing sustainability in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for difenoconazole, the compound contributes to the inhibition of ergosterol biosynthesis in fungi, disrupting cell membrane formation and leading to fungal cell death . The molecular targets include enzymes involved in the biosynthesis pathway, such as cytochrome P450-dependent sterol 14α-demethylase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chlorinated Acetophenones
1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one (Compound 3)
- Structure: Replaces the phenoxy group with a 4-chlorobenzyloxy substituent.
- Synthesis: Prepared via reflux of 4-hydroxyacetophenone with 4-chlorobenzyl chloride using K₂CO₃ in ethanol .
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
- Structure : Features a p-tolyl (4-methylphenyl) group and a 4-chlorophenyl substituent.
- Properties: The methyl group enhances hydrophobicity (logP) compared to the phenoxy group, which may improve membrane permeability but reduce water solubility .
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one
Heterocyclic and Functionalized Derivatives
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone
- Structure : Incorporates a 1,2,4-triazole ring, adding nitrogen atoms to the framework.
- Applications : The triazole moiety is associated with antifungal activity, suggesting pesticidal or pharmaceutical uses .
- Synthesis: Likely involves nucleophilic substitution or condensation reactions, similar to other acetophenone derivatives.
Schiff Base Derivatives
- Example: (E)-1-(3-((2-hydroxy-3-methylbenzylidene)amino)phenyl)ethan-1-one (Compound 1).
- Crystallography : Orthorhombic crystal system (vs. triclinic for other derivatives), indicating distinct packing efficiencies and thermal stability .
Piperidine-Functionalized Derivatives (Compounds IIIa–IIIc)
- Structure : Contains a piperidinylpropoxy group, introducing a basic nitrogen atom.
- Applications: Potential CNS activity due to the piperidine moiety, often exploited in drug design for blood-brain barrier penetration .
Physicochemical and Structural Comparisons
Biological Activity
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, also known as a precursor in the synthesis of the fungicide difenoconazole, has garnered attention for its biological activity, particularly in agricultural applications. This compound has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.13 g/mol. Its primary biological activity is linked to its role as an intermediate in the synthesis of agrochemicals, specifically its inhibition of fungal growth through disruption of ergosterol biosynthesis.
The biological activity of this compound is primarily realized through its conversion to difenoconazole, which acts by inhibiting the enzyme CYP51. This enzyme is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By blocking this conversion, difenoconazole compromises the integrity of the cell membrane, leading to increased permeability and ultimately cell death.
Biochemical Pathways
- Target Enzyme : CYP51
- Pathway Affected : Ergosterol biosynthesis
- Result : Disruption of fungal cell membrane integrity
Pharmacokinetics
Difenoconazole exhibits low soil mobility due to strong adsorption to soil particles, which enhances its effectiveness in controlling plant diseases while minimizing environmental impact. Its half-life under natural sunlight is approximately 145 days, indicating significant stability in environmental conditions.
Toxicological Profile
The toxicity profile of this compound reveals several important findings:
- Aquatic Toxicity :
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity related to this compound:
Study on Antifungal Activity
Research has demonstrated that difenoconazole, derived from this compound, effectively controls a range of fungal pathogens in crops. For instance, trials showed significant reductions in fungal populations on treated plants compared to untreated controls.
Structure-Activity Relationship (SAR)
Investigations into the SAR have indicated that modifications to the chlorophenoxy group can enhance antifungal potency. Compounds with additional electron-withdrawing groups exhibited improved efficacy against specific fungal strains .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, describes a reflux method using 4-hydroxyacetophenone and 4-chlorobenzyl chloride in ethanol with anhydrous K₂CO₃, yielding intermediates after recrystallization. Another approach involves condensation reactions with aldehydes under basic conditions (e.g., KOH in ethanol, as in ). Key variables affecting yield include solvent polarity (ethanol vs. glacial acetic acid), catalyst choice (ZnCl₂ for Friedel-Crafts), and reaction time (6–24 hours). Optimizing stoichiometry (e.g., excess benzyl chloride) and temperature (reflux vs. room temperature) can improve purity and efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aryl-Cl bonds (~750 cm⁻¹). Compare with , which details IR data for similar chlorinated acetophenones.
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenoxy groups), while ¹³C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.
- X-ray Crystallography : Single-crystal XRD (e.g., using SHELX programs as in ) resolves bond lengths and angles, critical for confirming stereochemistry. demonstrates orthorhombic/triclinic crystal systems for structurally analogous Schiff bases .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation ( ).
- Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the chloroacetyl group.
- Safety protocols: Wear PPE (gloves, goggles) due to potential irritancy (see SDS templates in ) and ensure proper ventilation to avoid inhalation of fine crystalline particles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, applied DFT to Schiff base derivatives to analyze charge distribution and binding affinity with biological targets. Solvent-phase modeling (e.g., using Gaussian) assesses solvation effects on reaction pathways, while molecular docking (AutoDock Vina) evaluates interactions with enzymes like HDACs ( ) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL ( ) for high-resolution data with twin laws (e.g., pseudo-merohedral twinning).
- Disorder Modeling : For flexible phenoxy groups, apply PART instructions in SHELX to model alternate conformers.
- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency. Compare with , which resolved dichloro-substituted analogs via iterative refinement .
Q. How does this compound serve as a precursor in synthesizing bioactive heterocycles?
- Methodological Answer : The chloroacetyl group undergoes nucleophilic substitution with amines/thiols to form azoles or thioethers. demonstrates its use in synthesizing chalcones (α,β-unsaturated ketones) via Claisen-Schmidt condensation, which are precursors for antimicrobial agents. For example, reaction with 4-hydroxybenzaldehyde in ethanol/KOH yields prop-2-en-1-one derivatives, which can cyclize to form flavones or pyrimidines ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
